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Abstract
4,6-Dinitro-o-cresol (DNOC) is a synthetic organic chemical with a notorious history. Once

employed as a pesticide and, alarmingly, as a weight-loss drug, its extreme toxicity to humans

led to its ban in many countries.[1][2] This in-depth technical guide provides a comprehensive

toxicological profile of DNOC, detailing its chemical properties, toxicokinetics, and the

molecular mechanisms underpinning its adverse health effects. The information is curated for

researchers, scientists, and drug development professionals to foster a deeper understanding

of this hazardous compound and to aid in the development of risk assessments and potential

therapeutic interventions for related toxic exposures. All quantitative data are presented in

structured tables for comparative analysis, and key cellular pathways and experimental

workflows are visualized using the DOT language for clarity.

Chemical and Physical Properties
DNOC is a yellow, odorless crystalline solid. It is sparingly soluble in water but soluble in

organic solvents such as ethanol, acetone, and ether.[3] Its chemical structure consists of a

cresol (methylphenol) ring with two nitro groups, which are critical to its toxicological activity.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
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DNOC can be readily absorbed into the body through oral, dermal, and inhalation routes.[3][4]

Absorption: Upon exposure, DNOC is rapidly absorbed. Inhalation of DNOC dust or spray

can lead to significant systemic absorption.[4] Dermal contact also results in absorption, with

the skin acting as a potential reservoir, leading to prolonged exposure even after the source

is removed.[4] Ingestion leads to rapid absorption from the gastrointestinal tract.[4]

Distribution: Once absorbed, DNOC binds to plasma proteins, particularly albumin, and is

distributed to most tissues, including the liver, kidneys, brain, heart, spleen, and muscle.[3][4]

Metabolism: The primary metabolic pathway for DNOC detoxification is the reduction of one

of its nitro groups to form less toxic amino derivatives.[3][4] The main metabolite is 6-amino-

4-nitro-o-cresol (6-ANOC).[4] A smaller fraction of DNOC may undergo conjugation.[3][4] The

reduction of the 6-nitro group is a more significant detoxification pathway than the reduction

of the 4-nitro group.[4]

Excretion: DNOC and its metabolites are primarily excreted in the urine.[4] The elimination

rate can vary between species.[5]

Experimental Protocol: Analysis of DNOC in Biological Samples

The determination of DNOC and its metabolites in biological matrices like blood and urine is

crucial for exposure assessment and clinical diagnosis. A common analytical approach involves

Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation (Urine/Blood):

Hydrolysis (for conjugated metabolites): Urine samples are often subjected to acidic or

enzymatic hydrolysis to cleave conjugated metabolites, releasing the parent compound or its

primary metabolites.

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The sample is extracted with

a suitable organic solvent (e.g., a mixture of hexane and ethyl acetate) to isolate DNOC and

its metabolites from the biological matrix. SPE with appropriate cartridges can also be used

for cleanup and concentration.
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Derivatization: To improve the volatility and chromatographic properties of DNOC for GC

analysis, it is often derivatized, for instance, by methylation or silylation.

GC-MS Analysis:

Gas Chromatograph (GC): The extracted and derivatized sample is injected into a GC

equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The

oven temperature is programmed to separate the analytes based on their boiling points and

interactions with the stationary phase.

Mass Spectrometer (MS): The separated compounds are then introduced into a mass

spectrometer. Electron ionization (EI) is a common ionization technique. The mass

spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis,

targeting specific ions characteristic of DNOC and its metabolites to enhance sensitivity and

selectivity.

Mechanism of Toxicity: Uncoupling of Oxidative
Phosphorylation
The primary mechanism of DNOC toxicity is the uncoupling of oxidative phosphorylation in the

mitochondria.[6][7] DNOC is a potent protonophore, a lipid-soluble molecule that can transport

protons across the inner mitochondrial membrane, dissipating the proton gradient that is

essential for ATP synthesis.[6][7]

The process unfolds as follows:

The electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the

intermembrane space, creating an electrochemical gradient.

This proton-motive force drives the ATP synthase enzyme, which phosphorylates ADP to

produce ATP.

DNOC, in its protonated form, diffuses across the inner mitochondrial membrane into the

matrix.

In the more alkaline environment of the matrix, DNOC releases its proton.
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The resulting anionic form of DNOC then diffuses back across the membrane to the

intermembrane space, where it picks up another proton.

This cyclical transport of protons bypasses the ATP synthase, effectively "uncoupling"

electron transport from ATP synthesis. The energy from the proton gradient is dissipated as

heat, leading to hyperthermia, a hallmark of DNOC poisoning.[6][7]

Mitochondrion

Matrix (High pH)

Intermembrane Space (Low pH)

ATP Synthase ATPProducesADP + Pi

DNOC- H+

DNOC-H

Picks up H+ in IMS

Electron Transport Chain H+
Pumps H+

Drives ATP Synthesis

Releases H+ in Matrix

Click to download full resolution via product page

Caption: Mechanism of DNOC-induced uncoupling of oxidative phosphorylation.

Health Effects
Exposure to DNOC can lead to a range of severe health effects, from acute poisoning to

chronic conditions.[8]

Acute Toxicity
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Acute exposure to DNOC can be life-threatening. The primary symptoms are a direct

consequence of the uncoupling of oxidative phosphorylation and the resulting increase in

metabolic rate.[8] These include:

Hyperthermia (high fever)

Profuse sweating

Increased heart rate (tachycardia)

Increased respiratory rate

Headache, dizziness, and restlessness

In severe cases, convulsions, coma, and death can occur.[8]

Subchronic and Chronic Toxicity
Repeated or prolonged exposure to lower levels of DNOC can lead to chronic health problems,

including:

Fatigue and weight loss

Cataract formation[8]

Peripheral neuritis (nerve damage)

Skin rashes (urticarial eruptions)[9]

Yellow staining of the skin, hair, and conjunctivae[9]

Genotoxicity
DNOC has shown evidence of genotoxicity in some studies. It has tested positive in some in

vitro and in vivo assays for chromosomal aberrations.[9]

Carcinogenicity
There is currently insufficient evidence to classify DNOC as a human carcinogen.[8]
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Reproductive and Developmental Toxicity
Limited studies in animals suggest that DNOC may have adverse effects on reproduction,

including effects on sperm and the absence of corpora lutea.[9] However, there is a lack of

reliable data on the reproductive and developmental effects of DNOC in humans.[9]

Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of DNOC.

Table 1: Acute Lethal Doses (LD50/LC50) of DNOC

Species Route of Exposure LD50/LC50 Reference(s)

Rat Oral 7 - 85 mg/kg [1]

Mouse Oral 16 - 47 mg/kg [1]

Rabbit Oral 24.6 mg/kg [10]

Guinea Pig Oral 24.6 mg/kg [10]

Cat Oral 50 mg/kg [1]

Sheep Oral 200 mg/kg [1]

Goat Oral 100 mg/kg [1]

Rat Dermal 200 - 600 mg/kg [9]

Mouse Dermal 186.7 mg/kg [9]

Rabbit Dermal 1000 - 1732 mg/kg [9]

Rat Inhalation (4h)
0.23 mg/L

(formulation)
[1]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-

Level (LOAEL) of DNOC
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Species Duration Route NOAEL LOAEL
Effects at
LOAEL

Referenc
e(s)

Rat 90 days Oral (diet)
8.4

mg/kg/day

17.3

mg/kg/day

Reduced

body

weight

[11]

Rat 90 days Oral (diet) -
20

mg/kg/day

Decreased

testes/pros

tate weight,

reduced

spermatog

enesis

[9]

Human
Intermediat

e
Oral -

0.35 - 1.2

mg/kg/day

Increased

basal

metabolic

rate,

clinical

signs,

cataracts

[11]

Experimental Protocols for Key Toxicity Assays
Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic

for histidine (i.e., they cannot synthesize it and require it for growth). The test evaluates the

ability of a chemical to cause mutations that revert the bacteria to a prototrophic state, allowing

them to grow on a histidine-free medium.

General Protocol:

Bacterial Strains:Salmonella typhimurium strains such as TA98, TA100, TA1535, and TA1537

are commonly used, each detecting different types of mutations (e.g., frameshift vs. base-

pair substitution).
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Metabolic Activation: The test is performed both with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to detect mutagens that require metabolic

activation.

Exposure: The bacterial strains are exposed to various concentrations of DNOC in a minimal

agar medium containing a trace amount of histidine to allow for a few initial cell divisions.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies on the test plates is counted and compared to the

number of spontaneous revertant colonies on the negative control plates. A significant, dose-

dependent increase in the number of revertant colonies indicates a positive result.

In Vivo Chromosomal Aberration Assay in Mouse Bone
Marrow
Principle: This assay assesses the potential of a substance to induce structural chromosomal

damage in the bone marrow cells of mammals.

General Protocol:

Animal Model: Mice are typically used.

Dosing: Animals are administered DNOC, usually via oral gavage or intraperitoneal injection,

at several dose levels. A positive control (a known clastogen) and a negative control (vehicle)

are also included.

Metaphase Arrest: Prior to sacrifice, the animals are treated with a spindle inhibitor (e.g.,

colchicine or Colcemid®) to arrest cells in metaphase, when chromosomes are most

condensed and visible.

Tissue Collection and Slide Preparation: Bone marrow is flushed from the femurs, and the

cells are harvested. The cells are then treated with a hypotonic solution, fixed, and dropped

onto microscope slides.

Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 100

well-spread metaphases per animal are analyzed under a microscope for structural
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aberrations (e.g., breaks, gaps, deletions, exchanges). The frequency of aberrant cells is

calculated and compared between the treated and control groups.

In Vitro Assays In Vivo Assays
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Caption: A typical experimental workflow for assessing DNOC toxicity.

Conclusion
Dinitro-o-cresol remains a significant toxicological concern due to its potent ability to uncouple

oxidative phosphorylation and its potential for genotoxicity. This guide has provided a

comprehensive overview of its toxicological profile, including quantitative data, mechanisms of
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action, and detailed experimental methodologies. A thorough understanding of the multifaceted

toxicity of DNOC is essential for mitigating the risks associated with exposure to this and

structurally related compounds and for the development of effective countermeasures. The

presented information serves as a critical resource for the scientific community in addressing

the ongoing challenges posed by environmental toxicants.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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